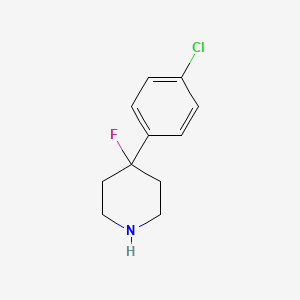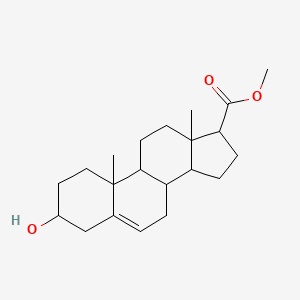
(2S)-1-(oxan-4-yl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-(oxan-4-yl)pyrrolidine-2-carboxylic acid is a chiral compound that features a tetrahydropyran ring fused to a pyrrolidine ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(oxan-4-yl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins, which tolerates various substitution patterns and functional groups.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized using the Paal-Knorr pyrrole condensation method, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride.
Coupling of the Two Rings:
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective catalysts, solvents, and reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(oxan-4-yl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be converted to esters or amides using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or amides.
Scientific Research Applications
(2S)-1-(oxan-4-yl)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including inhibitors of semicarbazide-sensitive amine oxidase (SSAO) and modulators of NMDA receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex molecules, enabling the construction of various oxacycles and heterocycles.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism of action of (2S)-1-(oxan-4-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: As an inhibitor of SSAO, the compound binds to the active site of the enzyme, preventing its normal function and thereby modulating the levels of biogenic amines in the body.
Receptor Modulation: The compound can modulate NMDA receptors by binding to specific sites, influencing the receptor’s activity and affecting neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-4H-pyran-4-one: A similar compound with a six-membered oxygen-containing heterocycle, used in organic synthesis and medicinal chemistry.
Tetrahydro-4H-thiopyran-4-one: Another similar compound with a sulfur atom in the ring, used in the synthesis of stable free radicals and biologically active substances.
Uniqueness
(2S)-1-(oxan-4-yl)pyrrolidine-2-carboxylic acid is unique due to its chiral nature and the presence of both a tetrahydropyran and pyrrolidine ring, which confer distinct chemical and biological properties. Its ability to inhibit SSAO and modulate NMDA receptors sets it apart from other similar compounds.
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
(2S)-1-(oxan-4-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO3/c12-10(13)9-2-1-5-11(9)8-3-6-14-7-4-8/h8-9H,1-7H2,(H,12,13)/t9-/m0/s1 |
InChI Key |
VPEJNVLGEJBYLH-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C2CCOCC2)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C2CCOCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(1,8-Naphthyridin-2-yl)ethyl]piperidin-2-one](/img/structure/B8745565.png)






![Spiro[4.5]decane-6-carbaldehyde](/img/structure/B8745607.png)


![[2-(3-Chloro-phenyl)-2H-tetrazol-5-yl]-methanol](/img/structure/B8745633.png)



